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Compound of Interest

2,2-Bis(hydroxymethyl)propionic
Compound Name: o
aci

Cat. No.: B145961

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)
and infrared (IR) spectroscopic data for 2,2-Bis(hydroxymethyl)propionic acid. The
information presented herein is intended to support research and development activities by
providing detailed spectral analysis and the corresponding experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. The following tables summarize the *H and 3C NMR data for 2,2-
Bis(hydroxymethyl)propionic acid, providing key insights into its molecular structure.

'H NMR Spectral Data

The *H NMR spectrum of 2,2-Bis(hydroxymethyl)propionic acid is characterized by distinct
signals corresponding to the different types of protons in the molecule. The chemical shifts are
influenced by the electronic environment of the protons.
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Chemical Shift (5) in

Signal Assignment Multiplicity Solvent
ppm

-CHs ~1.05 Singlet DMSO-ds

-CH20H ~3.45 Singlet DMSO-ds

-OH and -COOH Broad Signal Singlet DMSO-ds

Note: The chemical shifts of the hydroxyl (-OH) and carboxylic acid (-COOH) protons are often
observed as a broad singlet and can be concentration and temperature-dependent. In D20,
these labile protons exchange with deuterium and the corresponding signals disappear.

3C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon framework of the molecule. Each
unique carbon atom gives rise to a distinct signal.

Signal Assignment Chemical Shift (d) in ppm Solvent

-CHs ~17.5 DMSO-ds
-C(CHa2)2 ~50.0 DMSO-ds
-CH20H ~65.0 DMSO-ds
-COOH ~175.0 DMSO-ds

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 2,2-Bis(hydroxymethyl)propionic
acid shows characteristic absorption bands for its hydroxyl and carboxylic acid moieties.
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Vibrational Mode Absorption Range (cm™1) Intensity
O-H stretch (Carboxylic acid) 3300 - 2500 Broad, Strong
O-H stretch (Alcohol) ~3350 Broad, Strong
C-H stretch ~2950 Medium

C=0 stretch (Carboxylic acid) ~1700 Strong

C-O stretch ~1200 - 1300 Strong

O-H bend ~1400 Medium

Experimental Protocols

The following are generalized protocols for obtaining the NMR and IR spectroscopic data
presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

Sample Preparation:
» Weigh approximately 5-10 mg of 2,2-Bis(hydroxymethyl)propionic acid.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
DMSO-ds or D20) in a clean, dry vial.

e Transfer the solution into a 5 mm NMR tube.
Data Acquisition:
 Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
e 'HNMR:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.
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e 13C NMR:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Alarger number of scans is typically required for 13C NMR due to the low natural
abundance of the 13C isotope.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

e Thoroughly grind a small amount (1-2 mg) of 2,2-Bis(hydroxymethyl)propionic acid with
approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

o Place the resulting fine powder into a pellet press.

o Apply pressure to form a thin, transparent pellet.

Data Acquisition:

e Instrument: A Fourier-transform infrared (FTIR) spectrometer.

e Procedure:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet containing the sample in the sample holder.

o Acquire the IR spectrum of the sample over the range of 4000-400 cm~1.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting
spectroscopic data for a chemical compound like 2,2-Bis(hydroxymethyl)propionic acid.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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